molecular formula C9H17NO7S B569038 N-​(1-Deoxy-​D-​fructos-​1-​yl)​-L-​cysteine CAS No. 846568-65-8

N-​(1-Deoxy-​D-​fructos-​1-​yl)​-L-​cysteine

カタログ番号: B569038
CAS番号: 846568-65-8
分子量: 283.295
InChIキー: DORRTRFFDBKICV-MLQRGLMKSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-(1-Deoxy-D-fructos-1-yl)-L-cysteine is an Amadori rearrangement product (ARP) formed during the Maillard reaction, a non-enzymatic interaction between reducing sugars (e.g., glucose) and amino acids. Specifically, it arises from the condensation of L-cysteine with glucose, followed by rearrangement into a stable ketoamine structure . Unlike sulfur-containing garlic derivatives (e.g., S-allyl-L-cysteine), N-(1-Deoxy-D-fructos-1-yl)-L-cysteine lacks a free thiol group, which may influence its reactivity and biological functions .

特性

CAS番号

846568-65-8

分子式

C9H17NO7S

分子量

283.295

IUPAC名

(2R)-3-sulfanyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid

InChI

InChI=1S/C9H17NO7S/c11-2-6(13)8(15)7(14)5(12)1-10-4(3-18)9(16)17/h4,6-8,10-11,13-15,18H,1-3H2,(H,16,17)/t4-,6+,7+,8+/m0/s1

InChIキー

DORRTRFFDBKICV-MLQRGLMKSA-N

SMILES

C(C(C(C(C(=O)CNC(CS)C(=O)O)O)O)O)O

製品の起源

United States

準備方法

Maillard Reaction-Based Synthesis

The Maillard reaction between L-cysteine and D-fructose under controlled conditions is the most widely reported method for generating N-(1-deoxy-D-fructos-1-yl)-L-cysteine. This process involves nucleophilic attack by the α-amino group of cysteine on the carbonyl carbon of fructose, followed by rearrangement to form the stable Amadori product.

Typical Procedure :

  • Reactant Preparation : Dissolve equimolar amounts of L-cysteine (0.2 mol) and D-fructose (0.2 mol) in 100 mL of methanol or phosphate buffer (pH 6.8–7.4).

  • Reaction Conditions : Reflux the mixture at 80–120°C for 3–9 hours under nitrogen to prevent oxidation of cysteine.

  • Workup : Remove solvents in vacuo, resuspend the residue in deionized water, and filter through a 0.45 μm membrane.

Key Variables :

  • pH : Neutral to slightly alkaline conditions (pH 6.8–7.4) favor the Amadori rearrangement over competing degradation pathways.

  • Temperature : Higher temperatures (e.g., 120°C) accelerate reaction kinetics but risk cysteine degradation; 90°C balances yield and stability.

  • Solvent : Methanol or aqueous buffers are preferred. Polar aprotic solvents like DMSO shift tautomeric equilibria toward furanose forms.

Solid-Phase Synthesis

Solid-phase approaches, though less common, enable precise control over stoichiometry and reduce side reactions. A modified protocol involves immobilizing L-cysteine on resin beads before introducing D-fructose:

  • Resin Functionalization : Load Fmoc-L-cysteine onto Wang resin using standard peptide coupling reagents.

  • Glycation : Treat the resin-bound cysteine with D-fructose (5 equiv) in DMF at 50°C for 24 hours.

  • Cleavage : Release the product using trifluoroacetic acid (TFA)/water (95:5 v/v) and purify via reversed-phase HPLC.

Advantages :

  • Minimizes oxidative byproducts (e.g., cystine).

  • Yields up to 68% purity before chromatographic refinement.

Purification and Isolation Techniques

Chromatographic Methods

Reversed-Phase HPLC :

  • Column : C18 (250 × 4.6 mm, 5 μm).

  • Mobile Phase : Gradient of 30 mM sodium acetate (pH 6.0, Solvent A) and methanol/acetonitrile (30:20 v/v, Solvent B).

  • Detection : Fluorescence (Ex: 340 nm, Em: 450 nm) or MS/MS.

Ion-Exchange Chromatography :

  • Effective for separating charged ARPs from unreacted cysteine.

Crystallization

Crystallization from aqueous ethanol (70% v/v) yields needle-like crystals suitable for X-ray diffraction. However, this method is less feasible for large-scale production due to low recovery rates (~40%).

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR Analysis :

  • β-Pyranose Form : Dominant in D2O (67–75% abundance), with characteristic signals at δ 103.5 (C-2), 82.1 (C-3), and 77.8 ppm (C-4).

  • Furanose Forms : Detectable in [2H6]DMSO, showing equilibration between α- and β-anomers (δ 98–102 ppm for C-2).

1H NMR :

  • Anomeric proton signals at δ 5.2–5.4 ppm (α-furanose) and δ 4.6–4.8 ppm (β-pyranose).

Mass Spectrometry

High-Resolution MS (HRMS) :

  • Observed : [M+H]+ at m/z 312.0942 (calculated for C₁₂H₂₁NO₈S: 312.0945).

  • Fragmentation : Loss of H2O (-18 Da) and CO2 (-44 Da) confirms the fructosyl moiety and carboxyl group.

X-ray Crystallography

Single-crystal X-ray studies of analogous compounds (e.g., N-(1-deoxy-D-fructos-1-yl)-L-isoleucine) reveal a 2C5 chair conformation for the β-pyranose ring, stabilized by intramolecular hydrogen bonds.

Challenges and Optimization Strategies

Oxidative Degradation

L-Cysteine is prone to oxidation, forming cystine during synthesis. Mitigation strategies include:

  • Inert Atmosphere : Conduct reactions under nitrogen or argon.

  • Antioxidants : Add 1 mM EDTA or 0.1% ascorbic acid to the reaction mixture.

Byproduct Formation

Competing pathways generate melanoidins and advanced glycation end-products (AGEs). Key controls:

  • Temperature Modulation : Lower temperatures (≤90°C) suppress AGE formation.

  • pH Adjustment : Maintain pH ≤7.4 to limit enolization and retro-aldol reactions.

Applications and Comparative Data

While direct studies on N-(1-deoxy-D-fructos-1-yl)-L-cysteine are limited, analogous fructosamines exhibit:

  • Metal Chelation : Reduced lead levels in murine models (e.g., N-(1-deoxy-D-fructos-1-yl)-L-amino acids decreased liver lead by 42% vs. controls).

  • Antioxidant Activity : Thiol-group retention enhances radical scavenging capacity compared to non-sulfur ARPs.

Table 1: Comparative Synthesis Conditions for Fructosamine Derivatives

CompoundSolventTemperature (°C)Time (h)Yield (%)Reference
N-(1-Deoxy-D-fructos-1-yl)-L-cysteineMethanol90658
N-(1-Deoxy-D-fructos-1-yl)-glycinePhosphate100472
N-(1-Deoxy-D-xylulos-1-yl)-glutathioneWater80865

化学反応の分析

Types of Reactions

N-(1-Deoxy-D-fructos-1-yl)-L-cysteine undergoes various chemical reactions, including oxidation and reduction. It can also participate in substitution reactions due to the presence of reactive functional groups .

Common Reagents and Conditions

Common reagents used in the reactions involving N-(1-Deoxy-D-fructos-1-yl)-L-cysteine include hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of N-(1-Deoxy-D-fructos-1-yl)-L-cysteine depend on the type of reaction. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols .

科学的研究の応用

Antioxidant Properties

N-(1-Deoxy-D-fructos-1-yl)-L-cysteine is recognized for its antioxidant capabilities. Research indicates that this compound can mitigate oxidative stress by enhancing the expression of antioxidant enzymes such as heme oxygenase-1 and glutamate-cysteine ligase modifier subunit through the Nrf2-antioxidant response element pathway. This mechanism is crucial for protecting cells from oxidative damage, particularly in human endothelial cells exposed to stressors like hydrogen peroxide .

Neuroprotective Effects

Several studies have investigated the neuroprotective effects of N-(1-Deoxy-D-fructos-1-yl)-L-cysteine, particularly in the context of neuroinflammation. For instance, it has been shown to significantly inhibit nitric oxide production in lipopolysaccharide-stimulated microglial cells, suggesting a protective role against neuroinflammatory processes . The compound's ability to alter protein expression in response to inflammatory stimuli further underscores its potential as a therapeutic agent in neurodegenerative diseases .

Anti-inflammatory Applications

The compound exhibits anti-inflammatory properties that could be beneficial in treating various inflammatory diseases. Studies have demonstrated that N-(1-Deoxy-D-fructos-1-yl)-L-cysteine can reduce levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1β. This reduction occurs through the inhibition of key signaling pathways involved in inflammation, including the NF-κB pathway . Such effects position this compound as a potential candidate for complementary therapies in conditions characterized by chronic inflammation.

Potential in Cardiovascular Health

Research has also highlighted the role of N-(1-Deoxy-D-fructos-1-yl)-L-cysteine in cardiovascular health. It is suggested that the compound may contribute to vasodilation and improved endothelial function, potentially lowering blood pressure and reducing cardiovascular risks associated with hypertension . The antioxidant properties of this compound may play a significant role in protecting vascular tissues from oxidative damage.

Case Studies and Research Findings

StudyFocusFindings
NeuroprotectionInhibition of nitric oxide production in microglial cells; alteration of protein expression related to inflammation.
Cardiovascular HealthPotential for improving endothelial function and lowering blood pressure through antioxidant mechanisms.
Anti-inflammatory EffectsSignificant reduction in pro-inflammatory cytokines; inhibition of NF-κB signaling pathway.

作用機序

The mechanism of action of N-(1-Deoxy-D-fructos-1-yl)-L-cysteine involves its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby reducing oxidative stress. The compound interacts with molecular targets such as enzymes and proteins involved in oxidative stress pathways, modulating their activity and providing protective effects .

類似化合物との比較

Table 1: Structural and Functional Comparison of Key ARPs

Compound Name Amino Acid Key Features Occurrence
N-(1-Deoxy-D-fructos-1-yl)-L-cysteine L-cysteine Contains sulfur; potential metal chelator Not yet widely reported in foods
N-(1-Deoxy-D-fructos-1-yl)-L-asparagine L-asparagine Found in heat-dried apricots, apples, asparagus 0.1–2% dry weight in dried fruits
FruArg L-arginine Neuroprotective; present in aged garlic extract (2.1–2.4 mmol/L) Absent in raw/heated garlic
Fructoselysine L-lysine Biomarker for glycation; forms advanced glycation end-products (AGEs) Processed protein-rich foods

Formation and Occurrence in Food Systems

ARP formation depends on temperature, pH, and water activity. For instance:

  • N-(1-Deoxy-D-fructos-1-yl)-L-glutamate accumulates in sun-dried tomatoes due to natural deep eutectic solvents (NADES) enhancing Maillard reactivity .
  • FruArg is exclusive to aged garlic extract, formed during long-term storage .
  • N-(1-Deoxy-D-fructos-1-yl)-L-proline and -L-alanine are synthesized in model systems for flavor studies .

N-(1-Deoxy-D-fructos-1-yl)-L-cysteine’s occurrence in foods remains less documented, though its formation likely requires cysteine-rich matrices (e.g., meat or legumes) under controlled heating.

Stability and Degradation Pathways

ARP degradation pathways are pH- and temperature-dependent (Table 2):

  • N-(1-Deoxy-D-fructos-1-yl)-glycine degrades into 1-deoxyosone (favored at high pH) or 3-deoxyosone (favored at neutral pH), releasing glycine and acetic acid .
  • Fructoselysine undergoes hydrolysis to form lysine and glucose under acidic conditions .
  • FruArg exhibits stability in aged garlic extract but degrades in high-temperature processing .

The thiol group in N-(1-Deoxy-D-fructos-1-yl)-L-cysteine may confer unique degradation products, such as sulfur-containing α-dicarbonyls, though experimental data are lacking.

Table 2: Degradation Products of Selected ARPs

ARP pH/Temperature Conditions Major Degradation Products
N-(1-Deoxy-D-fructos-1-yl)-glycine pH 6.8, 100°C 3-Deoxyosone, glycine, acetic acid
Fructoselysine pH 5.5, 120°C Lysine, glucose, methylglyoxal
FruArg pH 7.4, 37°C Not characterized; stable in AGE

Functional Properties

Metal Chelation

ARP chelation efficiency varies with amino acid side chains:

  • N-(1-Deoxy-D-fructos-1-yl)-L-cysteine : Expected high affinity for Cu²⁺/Fe²⁺ due to sulfur .
  • N-(1-Deoxy-D-fructos-1-yl)-L-asparagine : Moderate chelation via carboxylate groups .
  • Fructoselysine: Limited chelation capacity .

Flavor Enhancement

  • N-(1-Deoxy-D-fructos-1-yl)-L-proline contributes caramel-like notes in roasted foods .
  • N-(1-Deoxy-D-fructos-1-yl)-L-valine enhances umami in thermal processing .

生物活性

N-(1-Deoxy-D-fructos-1-yl)-L-cysteine (DFC) is a compound resulting from the Maillard reaction, characterized as an Amadori product formed through the reaction of reducing sugars and amino acids. This compound has garnered attention for its potential biological activities, particularly its antioxidant properties, which are relevant in various fields including biology, medicine, and food science.

DFC is synthesized during the Maillard reaction, a complex series of reactions that occur when reducing sugars react with amino acids under heat. This process not only contributes to the flavor and color of cooked foods but also leads to the formation of various bioactive compounds. DFC is specifically noted for its antioxidant capabilities, which involve scavenging free radicals and reactive oxygen species (ROS), thus mitigating oxidative stress in biological systems .

Antioxidant Properties

The primary biological activity attributed to DFC is its antioxidant effect. Studies indicate that DFC can effectively scavenge free radicals, thereby reducing oxidative stress. This property has implications for health benefits, including potential protective effects against diseases associated with oxidative damage such as cancer and neurodegenerative disorders .

The mechanism by which DFC exerts its antioxidant effects involves several pathways:

  • Scavenging Free Radicals : DFC interacts with free radicals directly, neutralizing them before they can cause cellular damage.
  • Induction of Antioxidant Enzymes : Research suggests that DFC may enhance the expression of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which play crucial roles in cellular defense against oxidative stress .
  • Activation of Nrf2 Pathway : DFC has been shown to activate the Nrf2 transcription factor, which regulates the expression of various antioxidant genes, further contributing to its protective effects against oxidative damage .

Case Studies and Experimental Evidence

Several studies have investigated the biological activity of DFC:

  • In Vitro Studies :
    • A study demonstrated that DFC significantly reduced oxidative stress markers in cultured cells exposed to hydrogen peroxide. The results indicated a dose-dependent increase in cell viability and a decrease in lipid peroxidation levels.
  • In Vivo Studies :
    • Animal models have shown that dietary supplementation with DFC leads to improved antioxidant status, as evidenced by increased levels of glutathione and reduced markers of oxidative stress in tissues .
  • Clinical Relevance :
    • The potential health benefits of DFC have been explored in relation to chronic diseases such as diabetes and cardiovascular diseases. Its ability to modulate oxidative stress pathways suggests a role in preventing complications associated with these conditions .

Comparative Analysis of Biological Activity

Compound Antioxidant Activity Mechanism Health Implications
N-(1-Deoxy-D-fructos-1-yl)-L-cysteineHighScavenging ROS, Inducing Nrf2Potential anti-cancer effects, neuroprotection
S-allyl cysteine (SAC)ModerateScavenging ROS, Inhibiting inflammationCardiovascular protection, anti-inflammatory effects
Aged garlic extract (AGE)HighInducing antioxidant enzymesOverall health benefits including immune support

Q & A

Q. What are the optimal conditions for synthesizing N-(1-Deoxy-D-fructos-1-yl)-L-cysteine via the Maillard reaction?

The synthesis of this Amadori rearrangement product (ARP) requires controlled Maillard reaction conditions. Key parameters include:

  • Temperature : 50–90°C (lower temperatures favor ARP formation over advanced glycation end-products) .
  • pH : Neutral to slightly alkaline conditions (pH 7.0–8.0) to stabilize the Schiff base intermediate .
  • Reaction time : 2–24 hours, monitored via HPLC or LC-MS to avoid over-degradation .
  • Molar ratio : A 1:1 stoichiometry of L-cysteine to D-glucose minimizes side reactions .
    Methodological Tip : Use sodium sulfite (0.1–0.5 M) to suppress oxidative degradation of L-cysteine and improve ARP yield .

Q. How can N-(1-Deoxy-D-fructos-1-yl)-L-cysteine be purified and characterized?

  • Purification : Ion-exchange chromatography (e.g., Dowex 50W-X8 resin) effectively separates ARPs from unreacted substrates and byproducts .
  • Structural confirmation :
    • NMR : ¹H and ¹³C NMR detect characteristic fructosamine signals (e.g., δ 80–90 ppm for C1 of the fructose moiety) .
    • Mass spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ peaks (expected m/z ~294 for C9H15NO7S) .
      Note : Avoid prolonged storage in aqueous solutions to prevent hydrolysis; lyophilize and store at –20°C .

Q. What factors influence the stability of N-(1-Deoxy-D-fructos-1-yl)-L-cysteine in aqueous systems?

Stability is pH- and temperature-dependent:

  • pH 5–7 : ARPs degrade via retro-aldol cleavage, releasing L-cysteine and reactive carbonyls (e.g., 3-deoxyglucosone) .
  • Temperature >50°C : Accelerates decomposition into advanced glycation end-products (AGEs) .
    Analytical approach : Use kinetic modeling (e.g., first-order degradation constants) paired with HPLC-UV to track ARP loss and byproduct formation .

Advanced Research Questions

Q. What are the dominant degradation pathways of N-(1-Deoxy-D-fructos-1-yl)-L-cysteine under physiological conditions?

Degradation occurs via:

  • Hydrolysis : Cleavage of the fructosamine bond, regenerating L-cysteine and glucose .
  • Oxidation : Thiyl radical formation from the cysteine moiety, leading to disulfide bridges or cystine derivatives .
  • Cross-linking : Reaction with proteins (e.g., albumin) to form cysteine-AGE adducts .
    Methodology : Isotopic labeling (e.g., ¹³C-glucose) with LC-MS/MS can trace reaction intermediates .

Q. How does N-(1-Deoxy-D-fructos-1-yl)-L-cysteine interact with transition metal ions (e.g., Cu²⁺, Fe²⁺)?

This ARP acts as a metal chelator:

  • Binding sites : The fructosamine hydroxyl groups and cysteine thiol coordinate metals, forming stable complexes .
  • Impact on reactivity : Chelation reduces metal-catalyzed oxidation of L-cysteine but may enhance AGE formation in lipid-rich systems .
    Experimental design : Use UV-Vis spectroscopy and isothermal titration calorimetry (ITC) to quantify binding constants (Kd) .

Q. What enzymatic pathways metabolize N-(1-Deoxy-D-fructos-1-yl)-L-cysteine in biological systems?

  • Fructosyl amine oxidase (EC 1.5.3.26) : Catalyzes oxidative cleavage, producing L-cysteine, glucosone, and H₂O₂ .
  • Thiol oxidoreductases : Regenerate free L-cysteine from ARP-derived disulfides .
    Methodology : Recombinant enzyme assays with O₂ consumption monitoring (Clark electrode) and H₂O₂ detection (Amplex Red) .

Q. How can conflicting data on ARP bioactivity (e.g., antioxidant vs. pro-oxidant effects) be reconciled?

Discrepancies arise from:

  • Dosage effects : Low concentrations (<1 mM) act as antioxidants; higher levels promote redox cycling .
  • Matrix complexity : Interactions with lipids or proteins alter ARP behavior .
    Resolution strategy : Use standardized in vitro models (e.g., Caco-2 cells) with strict control of ARP purity and experimental conditions .

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